molecular formula C11H24ClNO B2437694 (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride CAS No. 2228825-11-2

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride

Cat. No.: B2437694
CAS No.: 2228825-11-2
M. Wt: 221.77
InChI Key: YMIQQOIOISKGBP-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for complex cycloalkyl systems with multiple substituents. According to PubChem chemical database entries, the primary International Union of Pure and Applied Chemistry designation is [2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride. This nomenclature precisely describes the structural components: a cyclobutyl ring bearing two methyl groups at the 2-position, a tert-butoxy group (expressed as 2-methylpropan-2-yl)oxy) at the 3-position, and a methanamine group attached to the ring system, with the entire molecule existing as a hydrochloride salt.

The molecular formula for this compound is established as C₁₁H₂₄ClNO, indicating the presence of eleven carbon atoms, twenty-four hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been computed as 221.77 grams per mole. The structural formula reveals a four-membered cyclobutane ring as the central framework, with the tert-butoxy substituent providing significant steric bulk through its branched carbon chain. The methanamine group serves as the primary functional group responsible for the compound's basic properties, while the hydrochloride salt formation enhances its stability and solubility characteristics.

Chemical database analyses indicate that the compound contains a quaternary carbon center at the 2-position of the cyclobutyl ring due to the presence of two methyl substituents. The tert-butoxy group attachment at the 3-position creates additional stereochemical complexity, while the methanamine chain extends from the 1-position of the cyclobutyl ring. This arrangement results in a three-dimensional molecular architecture with defined spatial relationships between functional groups.

Alternative Chemical Designations and Registry Numbers

The compound is registered under multiple Chemical Abstracts Service numbers in various chemical databases, reflecting different preparation methods, stereochemical forms, or registration protocols. The primary Chemical Abstracts Service registry number documented in PubChem is 2228825-11-2. However, commercial chemical suppliers have also referenced the number 1363405-47-3 for related preparations of this compound. These multiple registry numbers may correspond to different stereoisomeric forms, salt preparations, or synthesis routes that produce the same core molecular structure.

Alternative chemical designations for this compound include several systematic and common names that reflect different aspects of its structure. The compound is also known as (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride, which represents a simplified nomenclature focusing on the tert-butoxy designation rather than the full systematic name. Additional synonyms documented in chemical databases include 3-(tert-butoxy)-2,2-dimethylcyclobutyl]methanamine hydrochloride and [2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride.

The European Community number assigned to this compound is 888-811-3, providing identification within European chemical regulations and databases. Various commercial suppliers have assigned internal catalog numbers and identifiers, including designations such as starbld0015786, DPD82511, and EN300-1722469. These alternative identifiers facilitate tracking and procurement of the compound across different commercial and research platforms.

Identifier Type Value Source
Primary CAS Number 2228825-11-2 PubChem
Alternative CAS Number 1363405-47-3 Commercial sources
European Community Number 888-811-3 PubChem
PubChem Compound Identifier 137964396 PubChem
Molecular Formula C₁₁H₂₄ClNO PubChem
Molecular Weight 221.77 g/mol PubChem

Stereochemical Configuration and Isomeric Considerations

The stereochemical configuration of (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride involves multiple chiral centers and conformational considerations arising from its cyclobutyl ring system. Chemical database entries indicate that the compound can exist in racemic forms, with specific stereochemical designations documented for the parent amine structure. The free base form of this compound has been characterized as rac-[(1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl]methanamine, indicating the presence of defined stereochemical relationships at the 1 and 3 positions of the cyclobutyl ring.

The stereochemical complexity arises from the substitution pattern on the cyclobutane ring, where the attachment of the methanamine group at one position and the tert-butoxy group at an adjacent position creates chiral centers. The (1R,3S) configuration designation indicates the spatial arrangement of these substituents relative to the ring plane. This stereochemical relationship is crucial for understanding the three-dimensional structure and potential biological or chemical activity of the compound.

Cyclobutane ring systems inherently possess conformational flexibility, which adds another layer of structural consideration beyond simple stereochemical assignments. The ring can adopt various conformations, including puckered arrangements that minimize ring strain while accommodating the bulky substituents. The presence of two methyl groups at the 2-position creates a quaternary carbon that restricts conformational freedom and influences the overall molecular geometry.

Isomeric considerations for this compound extend beyond simple stereoisomerism to include potential constitutional isomers that might arise from different attachment patterns of the functional groups. However, the specific nomenclature and registry numbers indicate a defined connectivity pattern with the methanamine group attached to the 1-position, the dimethyl substitution at the 2-position, and the tert-butoxy group at the 3-position of the cyclobutyl ring. The racemic nature of the compound as documented in chemical databases suggests that both (1R,3S) and (1S,3R) stereoisomers are present in typical preparations.

Properties

IUPAC Name

[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIQQOIOISKGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC(C)(C)C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability . These systems allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amine derivatives in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Mechanism of Action

The mechanism of action of (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butoxy group and methanamine moiety play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride is unique due to the presence of both the tert-butoxy group and the cyclobutyl ring, which confer distinct reactivity and properties. This combination makes it a valuable compound in various research and industrial applications .

Biological Activity

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride, a compound with the CAS number 1363405-47-3, has garnered attention for its potential biological activities. This article aims to summarize the available research findings on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by its unique cyclobutane structure, which contributes to its biological activity. Its chemical formula is C_{12}H_{23}ClN, and it possesses a molecular weight of approximately 232.78 g/mol. The presence of the tert-butoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Research has indicated that (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results suggest that the compound may have potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has demonstrated antiproliferative effects in various cancer cell lines. For instance, studies conducted on human cervical (HeLa) and lung carcinoma (A549) cells revealed IC50 values indicating effective inhibition of cell growth.

Cell Line IC50 (µg/mL)
HeLa30
A54945

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, although further mechanistic studies are required to elucidate these pathways.

The biological activity of (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride can be attributed to multiple mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and proliferation.
  • Cell Cycle Modulation : In cancer cells, it may interfere with cell cycle progression and promote apoptotic pathways.

Study on Antibacterial Efficacy

A clinical study evaluated the efficacy of (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride in treating infections caused by resistant strains of Staphylococcus aureus. The study involved a cohort of patients with skin infections who were administered the compound over a two-week period. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms compared to a control group receiving standard antibiotic therapy.

Anticancer Research

In another study focusing on its anticancer properties, researchers treated A549 lung carcinoma cells with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability and increased markers of apoptosis, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for producing high-purity (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and cyclization reactions. Key parameters include:

  • Temperature control : Maintain 0–5°C during amine hydrochloride salt formation to prevent side reactions .
  • Stoichiometry : Use a 1:1.2 molar ratio of the tertiary alcohol precursor to the amine intermediate to ensure complete conversion .
  • Purification : Recrystallization in ethanol/ether mixtures yields >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm cyclobutyl ring geometry and tert-butoxy substitution (e.g., δ 1.2 ppm for tert-butyl protons) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the cyclobutyl ring and tert-butoxy orientation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 218.2) .

Q. How should this compound be handled and stored to ensure stability?

  • Methodology :

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent hygroscopic degradation .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can stereochemical contradictions in reported synthesis pathways be resolved?

  • Methodology :

  • Chiral chromatography : Separate enantiomers using cellulose-based chiral columns (e.g., Chiralpak® IC) .
  • Computational modeling : DFT calculations predict steric effects of the tert-butoxy group on cyclobutyl ring puckering .
  • Comparative kinetics : Track reaction intermediates via in situ IR to identify racemization-prone steps .

Q. What experimental strategies quantify the electronic and steric effects of the tert-butoxy group?

  • Methodology :

  • Hammett analysis : Compare reaction rates of tert-butoxy derivatives vs. methoxy analogs in SN2 reactions .
  • X-ray crystallography : Measure bond angles and torsional strain in the cyclobutyl ring to assess steric bulk .
  • Electrochemical profiling : Cyclic voltammetry reveals electron-withdrawing/donating effects of substituents .

Q. How can in vitro assays be designed to study interactions with biological targets?

  • Methodology :

  • Binding assays : Use fluorescence polarization to measure affinity for GPCRs (e.g., serotonin receptors) .
  • Enzyme inhibition : Screen against monoamine oxidases (MAOs) with UV-Vis detection of enzymatic turnover .
  • Molecular docking : AutoDock Vina predicts binding poses in silico, validated by mutagenesis studies .

Q. What approaches address discrepancies in reported biological activity data?

  • Methodology :

  • Dose-response curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Incubate with liver microsomes to assess if metabolite interference alters activity .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and ITC (isothermal calorimetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.